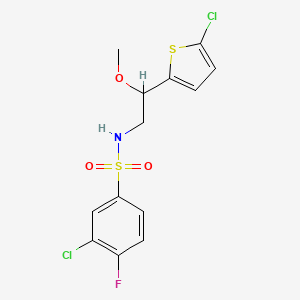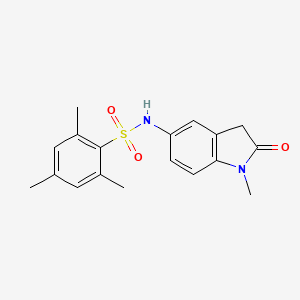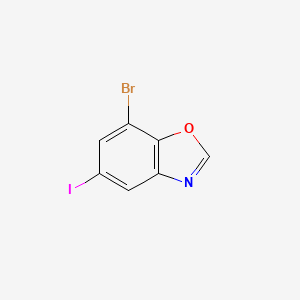
3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
One significant application of related compounds involves photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their potential as Type II photosensitizers in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them viable for treating cancer through PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Supramolecular Architecture
Another application is found in the study of supramolecular architectures, where benzenesulfonamide derivatives contribute to the formation of complex structures. In particular, the crystal structures of specific benzenesulfonamide compounds have been analyzed for their intermolecular interactions, forming multi-dimensional architectures that have implications for material science and engineering (Rodrigues et al., 2015).
Fluorescent Probes for Zinc Ions
Furthermore, analogues of Zinquin ester, a fluorophore for Zn(II), have been synthesized and characterized, demonstrating the utility of benzenesulfonamide derivatives in creating fluorescent probes. These compounds can form fluorescent complexes with Zn(II), except for specific derivatives, indicating their potential in biochemical assays and imaging techniques (Kimber et al., 2003).
Inhibition of Tumor Growth and Enzymatic Activities
Additionally, certain benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as inhibitors of carbonic anhydrase. These studies reveal that specific derivatives possess interesting cytotoxic activities, suggesting their importance for further anti-tumor activity research. Some compounds have shown strong inhibition of human cytosolic isoforms of carbonic anhydrase, highlighting their potential in developing new therapeutic agents (Gul et al., 2016).
Propiedades
IUPAC Name |
3-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2FNO3S2/c1-20-11(12-4-5-13(15)21-12)7-17-22(18,19)8-2-3-10(16)9(14)6-8/h2-6,11,17H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBQCRGMQNNZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)


![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)



